Benzyl vinyl carbonate

概要

説明

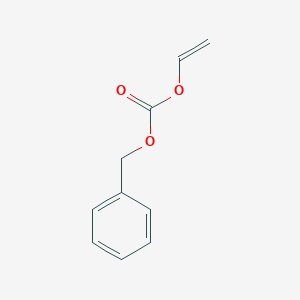

Benzyl vinyl carbonate is an organic compound that belongs to the class of vinyl carbonates It is characterized by the presence of a benzyl group attached to a vinyl carbonate moiety

作用機序

Target of Action

Benzyl vinyl carbonate is a synthetic intermediate that is primarily used in the synthesis of peptides . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are therefore amines, particularly those involved in peptide synthesis .

Mode of Action

This compound interacts with its targets through a process known as alkylation . In this process, the compound forms a bond with an amine, effectively “protecting” it during peptide synthesis . This protection allows for the selective synthesis of complex peptide structures . The interaction of this compound with its targets results in the formation of a carbamate group .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve peptide synthesis . The compound’s ability to protect amines allows for the selective synthesis of peptides, which are crucial components of proteins . Downstream effects of this pathway could include the synthesis of a wide variety of proteins, depending on the specific amines and peptides involved .

Pharmacokinetics

As a synthetic intermediate used in laboratory settings, it is likely that these properties would vary significantly depending on the specific conditions of use .

Result of Action

The molecular effects of this compound’s action include the formation of a carbamate group, which protects amines during peptide synthesis . On a cellular level, this can facilitate the synthesis of complex peptide structures, potentially leading to the production of a wide variety of proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction . Additionally, this compound can polymerize readily, even on the walls of the equipment used, which can influence its stability .

準備方法

Synthetic Routes and Reaction Conditions: Benzyl vinyl carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with vinyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. An improved method for the preparation of this compound has been developed, which avoids the need for high-vacuum distillation or chromatography, making it more suitable for large-scale production .

化学反応の分析

Types of Reactions: Benzyl vinyl carbonate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(vinyl carbonate) under specific conditions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and carbon dioxide.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiated by radical initiators or under UV light.

Hydrolysis: Catalyzed by acids or bases.

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Major Products Formed:

Polymerization: Poly(vinyl carbonate).

Hydrolysis: Benzyl alcohol and carbon dioxide.

Substitution Reactions: Various substituted benzyl derivatives depending on the nucleophile used.

科学的研究の応用

Benzyl vinyl carbonate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.

Medicine: Explored for applications in tissue engineering and regenerative medicine, particularly in the development of scaffolds for bone and cartilage repair.

類似化合物との比較

- Vinylene carbonate

- Ethylene carbonate

- Propylene carbonate

Comparison: Benzyl vinyl carbonate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to vinylene carbonate, this compound has a higher molecular weight and different reactivity patterns. Ethylene carbonate and propylene carbonate are more commonly used as solvents in lithium-ion batteries, whereas this compound is primarily explored for its polymerization potential and biomedical applications .

生物活性

Benzyl vinyl carbonate (BVC), an organic compound characterized by a benzyl group attached to a vinyl carbonate moiety, has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article delves into the biological activity of BVC, highlighting its synthesis, potential applications, and relevant research findings.

This compound is synthesized primarily through the reaction of benzyl alcohol with vinyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature, yielding BVC as a primary product. In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability of production.

Chemical Reactions Involving BVC

BVC can undergo several chemical reactions:

- Polymerization : It can polymerize to form poly(vinyl carbonate) under specific conditions.

- Hydrolysis : In the presence of water, BVC hydrolyzes to produce benzyl alcohol and carbon dioxide.

- Substitution Reactions : It participates in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

These reactions are significant for its applications in drug delivery systems and tissue engineering.

This compound interacts with biological targets primarily through alkylation processes. This interaction leads to the formation of carbamate groups, which are crucial in protecting amines during peptide synthesis. The compound's efficacy can be influenced by several environmental factors, including pH and temperature.

Applications in Medicine

- Drug Delivery Systems : BVC is being explored for its ability to form biocompatible and biodegradable polymers suitable for drug delivery applications.

- Tissue Engineering : Its potential use in developing scaffolds for bone and cartilage repair has been investigated, showcasing its versatility in regenerative medicine.

Research Findings

Recent studies have highlighted various aspects of BVC's biological activity:

- Biocompatibility : Research indicates that BVC exhibits favorable biocompatibility profiles, making it suitable for medical applications. For instance, it has passed USP Class VI testing, which evaluates the biological reactivity of materials .

- Antimicrobial Properties : Some derivatives of BVC have shown antimicrobial activity, suggesting potential applications in combating infections .

Case Studies

-

Polymerization Studies : A study demonstrated the successful RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of vinylbenzyl chloride with BVC, resulting in controlled molecular weight polymers with potential biomedical applications .

Parameter Result Conversion Rate 78.5% after 8 hours Molecular Weight (Mn) 6200 Polydispersity Index (PDI) 1.37 - Tissue Engineering Applications : In tissue engineering research, scaffolds made from BVC-based polymers were evaluated for their mechanical properties and cellular response. The results indicated promising outcomes for bone regeneration applications.

特性

IUPAC Name |

benzyl ethenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHJHHDLLAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。